

2-(Chloromethyl)-5-methylpyridine basic physicochemical properties

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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylpyridine

CAS No.: 767-01-1

Cat. No.: B1297004

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Technical Guide: 2-(Chloromethyl)-5-methylpyridine

CAS: 767-01-1 (Free Base) | CAS: 71670-70-7 (Hydrochloride)[1]

Part 1: Executive Technical Profile

2-(Chloromethyl)-5-methylpyridine is a bifunctional pyridine building block characterized by a reactive electrophilic chloromethyl group at the ortho position and a stable methyl group at the meta position (relative to nitrogen).

Critical Distinction: Researchers often confuse this compound with 2-Chloro-5-(chloromethyl)pyridine (CCMP).

- Target Compound: **2-(Chloromethyl)-5-methylpyridine** (Reactive group: -CH₂Cl at C2; -CH₃ at C5).
- Common Impostor: CCMP (Reactive group: -CH₂Cl at C5; -Cl at C2).
- Implication: The reactivity profiles are inverted. The target compound is significantly more unstable as a free base due to the proximity of the alkylating side chain to the basic nitrogen.

Physicochemical Constants Table

Property	Value (Free Base)	Value (HCl Salt)	Note
CAS Number	767-01-1	71670-70-7	Salt form is the standard commercial unit.
Formula	C ₇ H ₈ ClN	C ₇ H ₉ Cl ₂ N	
Mol.[2][3][4][5] Weight	141.60 g/mol	178.06 g/mol	
Physical State	Colorless to yellow oil	White to off-white solid	Free base oxidizes/polymerizes rapidly.
Melting Point	N/A (Oil)	>140°C (Decomp.)	Salt MP varies by hydration/purity.
Solubility	DCM, EtOAc, Toluene	Water, Methanol, DMSO	Free base is lipophilic; salt is hydrophilic.
Basicity (pKa)	~5.5 (Pyridine N)	N/A	The free base is basic enough to self-catalyze degradation.
Stability	Poor (Hours to Days)	Good (Months)	Store salt at -20°C under inert gas.[6]

Part 2: Synthesis & Manufacturing Engineering

Direct chlorination of 2,5-lutidine is rarely used due to poor selectivity (competing chlorination at the C5-methyl group). The authoritative synthetic route utilizes the Boekelheide Rearrangement, which ensures regioselectivity at the C2 position.

Protocol: The N-Oxide Rearrangement Route

This method leverages the activation of the C2-methyl group via N-oxidation, followed by rearrangement to the alcohol and subsequent chlorination.

Step 1: N-Oxidation

- Reagents: 2,5-Lutidine, H₂O₂, Acetic Acid (or mCPBA in DCM).
- Mechanism: Electrophilic attack on the pyridine nitrogen.
- Outcome: 2,5-Lutidine N-oxide.

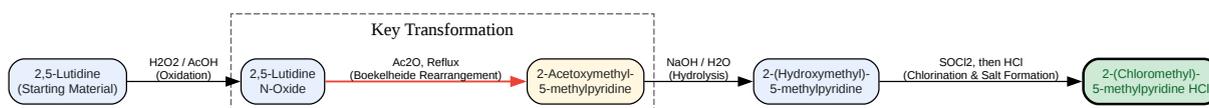
Step 2: Boekelheide Rearrangement (Critical Step)

- Reagents: Acetic anhydride (Ac₂O).
- Conditions: Reflux (approx. 100-110°C).
- Mechanism: Acylation of the N-oxide oxygen, followed by [3,3]-sigmatropic rearrangement. This selectively moves the oxygen to the C2-methyl carbon.
- Intermediate: 5-Methyl-2-pyridylmethyl acetate.

Step 3: Hydrolysis & Chlorination

- Hydrolysis: Acidic or basic hydrolysis yields (5-methylpyridin-2-yl)methanol.
- Chlorination: Reaction with Thionyl Chloride (SOCl₂) in DCM or Toluene.
- Isolation: CRITICAL. Do not isolate the free base if possible. Precipitate directly as the hydrochloride salt by adding HCl/Dioxane or HCl/Ether.

Synthesis Workflow Diagram



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Caption: Regioselective synthesis via Boekelheide rearrangement prevents contamination with 5-chloromethyl isomers.

Part 3: Stability & Handling (The "Self-Alkylation" Hazard)

The most significant technical challenge with **2-(chloromethyl)-5-methylpyridine** is its tendency to undergo intermolecular self-alkylation (quaternization) when in its free base form.

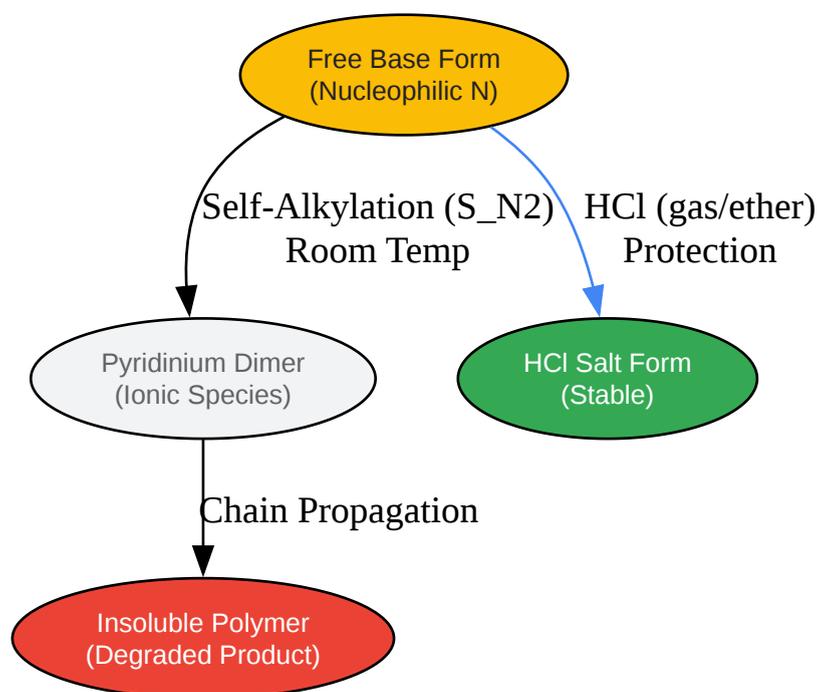
Mechanism of Degradation

- Nucleophile: The pyridine nitrogen of Molecule A.
- Electrophile: The chloromethyl carbon of Molecule B.
- Reaction: S_N2 attack forming a pyridinium salt dimer (and eventually polymer).
- Visual Indicator: The clear oil turns viscous, then opaque/dark, and finally solidifies into an insoluble mass.

Handling Protocols

- Storage: Always store as the Hydrochloride salt. The protonated nitrogen (pyridinium) is non-nucleophilic, completely halting the polymerization pathway.
- Neutralization: If the free base is required for a reaction:
 - Suspend the HCl salt in the reaction solvent (e.g., DCM).
 - Add a stoichiometric amount of mild base (e.g., NaHCO₃ or TEA) in situ immediately before adding the nucleophile.
 - Never store the free base neat for >1 hour at room temperature.

Reactivity Diagram



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Caption: The free base rapidly degrades via self-alkylation; protonation (salt formation) is the only viable storage strategy.

Part 4: Applications in Drug Discovery

This scaffold is a critical intermediate in the synthesis of Leukotriene Biosynthesis Inhibitors, specifically those targeting the 5-Lipoxygenase Activating Protein (FLAP).

Case Study: FLAP Inhibitors In the development of asthma and cardiovascular therapeutics, the **2-(chloromethyl)-5-methylpyridine** moiety is often used to alkylate indole or quinoline cores. The 5-methyl group provides steric bulk that fits into the hydrophobic pocket of FLAP, while the pyridine nitrogen can participate in hydrogen bonding or pi-stacking interactions within the active site.

Experimental Usage Tip: When using this reagent for N-alkylation of indoles:

- Use NaH in DMF or Cs₂CO₃ in Acetonitrile.
- Add the pyridine salt directly to the base mixture; do not pre-freebase.

References

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- Crystallographic Data:Feng, Z. Q., et al. (2011). Crystal structure of 2-chloro-5-(chloromethyl)pyridine. (Cited for structural contrast; this refers to the isomer often confused with the target). [Link](#)
- Commercial Property Data:EvitaChem Product Entry for **2-(Chloromethyl)-5-methylpyridine** (CAS 767-01-1).[7][Link](#)[7]

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